molecular formula C6H7F3O2 B042193 Ethyl 4,4,4-trifluorocrotonate CAS No. 25597-16-4

Ethyl 4,4,4-trifluorocrotonate

Cat. No.: B042193
CAS No.: 25597-16-4
M. Wt: 168.11 g/mol
InChI Key: ZKRJCMKLCDWROR-ONEGZZNKSA-N
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Description

Ethyl 4,4,4-trifluorocrotonate is an organic compound with the molecular formula C6H7F3O2. It is a fluorinated ester, specifically an ethyl ester of 4,4,4-trifluorocrotonic acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Ethyl 4,4,4-trifluorocrotonate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various pharmaceuticals and agricultural products .

Mode of Action

The compound interacts with its targets through a process known as the Michael addition reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, which in this case is this compound .

Biochemical Pathways

The Michael addition reaction is a key step in many biochemical pathways. It can lead to the formation of various products depending on the nucleophile involved in the reaction . For instance, this compound has been used in the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid .

Result of Action

The result of the action of this compound is the formation of new compounds through the Michael addition reaction . The specific molecular and cellular effects would depend on the nature of these products and their interactions with biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the Michael addition reaction can be affected by the presence of catalysts, the temperature, and the pH of the environment . Furthermore, the compound is classified as a flammable liquid, and its stability and efficacy can be affected by exposure to heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluorocrotonate can be synthesized through several methods. One common method involves the Michael addition reaction between ethyl crotonate and a fluorinating agent. The reaction typically requires a catalyst, such as a nickel(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone . The reaction conditions often include a temperature range of 25-30°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Michael addition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluorocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4,4,4-trifluorocrotonate can be compared with other fluorinated esters, such as:

This compound is unique due to its specific combination of a trifluoromethyl group and an ethyl ester, which provides a balance of reactivity and stability, making it valuable in various chemical and industrial processes.

Properties

IUPAC Name

ethyl (E)-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRJCMKLCDWROR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282600
Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25597-16-4, 406-10-0
Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25597-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,4,4-trifluorocrotonate
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Record name NSC374114
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Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
Source EPA DSSTox
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Record name 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.276
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Record name 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl 4,4,4-trifluorocrotonate primarily used for in a research setting?

A1: this compound is a valuable reagent in organic synthesis. It's primarily utilized as a dienophile in Diels-Alder reactions and as a Michael acceptor. [] These reactions are crucial for synthesizing various trifluoromethyl-substituted molecules, which are of interest in medicinal chemistry and materials science.

Q2: Are there preferred reaction conditions for using this compound in Diels-Alder reactions?

A2: Research indicates that Diels-Alder reactions involving this compound and dienes like 1-methoxy- and 1-ethoxy-cyclohexa-1,3-dienes favor the formation of bicyclo[2.2.2]octene derivatives with specific stereochemistry. [, ] For example, the reaction favors the (1RS,2RS,3SR,4RS) (exo-carboxylate) isomer when reacting with the aforementioned dienes. This highlights the influence of this reagent on the stereochemical outcome of the reaction.

Q3: Can you provide details on the physicochemical properties of this compound?

A3: this compound is a colorless liquid at room temperature. [] Its key properties include:

    Q4: Has this compound been used in the synthesis of any specific molecules or materials?

    A4: Yes, researchers have used this compound to synthesize fluorinated dendrimers. [] These dendrimers were designed for potential drug delivery applications, highlighting the versatility of this compound in constructing complex molecules with potential biological applications.

    Q5: Is there a method for large-scale production of this compound that is considered efficient?

    A5: A recent study described an efficient one-pot synthesis of this compound using ethyl trifluoroacetoacetate as the starting material. [] This method involves a reduction reaction followed by dehydration and achieved a 91% yield with 99% purity under optimized conditions. This process is considered advantageous for industrial production due to its cost-effectiveness, readily available starting materials, mild reaction conditions, safety, and simplicity.

    Q6: What safety precautions should be taken when handling this compound?

    A6: this compound should always be handled with caution in a well-ventilated area or a fume hood. [] Direct contact with skin or eyes should be avoided, and appropriate personal protective equipment should be worn during handling.

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